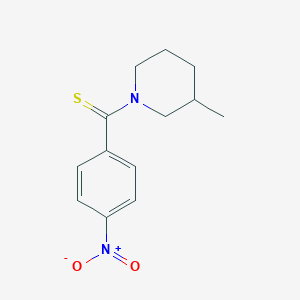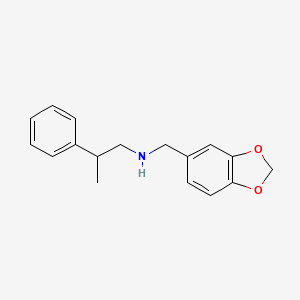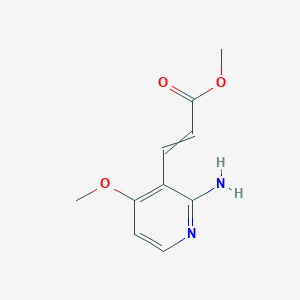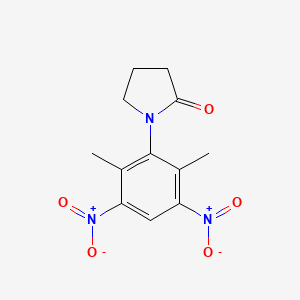![molecular formula C30H20Cl2N2O4 B12478552 2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B12478552.png)
2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrroloisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common method includes the thionation of N,N′-dibenzylpyromellitic diimide using Lawesson’s reagent . This reaction results in the formation of the desired compound with an S-shaped conformation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with different aromatic substituents.
Scientific Research Applications
2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Similar core structure but different substituents.
2,6-diaminopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone: Contains amino groups instead of chlorophenyl groups.
2,6-bis(2-(pyridin-3-yl)ethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Substituted with pyridinyl groups.
Uniqueness
The uniqueness of 2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall functionality in various applications.
Properties
Molecular Formula |
C30H20Cl2N2O4 |
|---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
4,10-bis(2-chlorophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C30H20Cl2N2O4/c31-18-10-4-6-12-20(18)33-26(35)22-17-14-15-30(24(22)28(33)37,16-8-2-1-3-9-16)25-23(17)27(36)34(29(25)38)21-13-7-5-11-19(21)32/h1-15,17,22-25H |
InChI Key |
SQUXBGIMFKPMAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C23C=CC(C4C2C(=O)N(C4=O)C5=CC=CC=C5Cl)C6C3C(=O)N(C6=O)C7=CC=CC=C7Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478473.png)
![1-[4-(Benzyloxy)phenoxy]-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B12478474.png)
![4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide](/img/structure/B12478475.png)




![N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12478512.png)
![[(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478514.png)
![N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478519.png)
![2-Chloro-3-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione](/img/structure/B12478524.png)
![N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B12478529.png)


